molecular formula C11H12ClNO5 B14549758 Quinolinium, 1-methoxy-2-methyl-, perchlorate CAS No. 61704-03-8

Quinolinium, 1-methoxy-2-methyl-, perchlorate

Cat. No.: B14549758
CAS No.: 61704-03-8
M. Wt: 273.67 g/mol
InChI Key: BZYNSXXOVDHENU-UHFFFAOYSA-M
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Description

Quinolinium, 1-methoxy-2-methyl-, perchlorate is a quinolinium derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the first position and a methyl group at the second position, paired with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methoxy-2-methyl-, perchlorate typically involves the reaction of quinoline derivatives with appropriate methylating and methoxylating agents. One common method includes the reaction of 2-methylquinoline with methanol in the presence of a strong acid catalyst to introduce the methoxy group. The resulting intermediate is then treated with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methoxy-2-methyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinium compounds depending on the nucleophile used.

Scientific Research Applications

Quinolinium, 1-methoxy-2-methyl-, perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex quinolinium derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of Quinolinium, 1-methoxy-2-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 1-methoxy-2-(1-pyrrolidinyl)-, perchlorate
  • Quinolinium, 1-ethyl-2-(3,4,5-trimethoxyphenyl)vinyl-, iodide
  • Quinolinium, 1,2-dimethyl-, perchlorate

Uniqueness

Quinolinium, 1-methoxy-2-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications compared to other quinolinium derivatives.

Properties

CAS No.

61704-03-8

Molecular Formula

C11H12ClNO5

Molecular Weight

273.67 g/mol

IUPAC Name

1-methoxy-2-methylquinolin-1-ium;perchlorate

InChI

InChI=1S/C11H12NO.ClHO4/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BZYNSXXOVDHENU-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)OC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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